molecular formula C17H16FN3O2 B13734719 3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide

3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide

Cat. No.: B13734719
M. Wt: 313.33 g/mol
InChI Key: QJJWNFKDFKNPEV-UHFFFAOYSA-N
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Description

3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a fluorine atom in the quinoline ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline with isonicotinic acid or its derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.

    Nalidixic Acid: An older quinolone antibiotic without the fluorine atom.

    Flumioxazin: A herbicide with a related quinoline structure.

Uniqueness

3-Ethyl-N-(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the ethyl group and the fluorine atom enhances its stability and activity compared to other quinoline derivatives.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

3-ethyl-N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H16FN3O2/c1-2-10-9-19-6-5-12(10)17(23)21-15-7-11-3-4-16(22)20-14(11)8-13(15)18/h5-9H,2-4H2,1H3,(H,20,22)(H,21,23)

InChI Key

QJJWNFKDFKNPEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)NC2=C(C=C3C(=C2)CCC(=O)N3)F

Origin of Product

United States

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